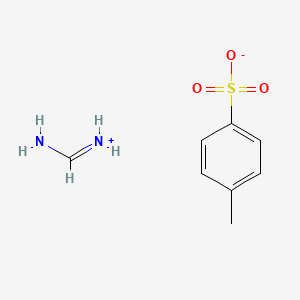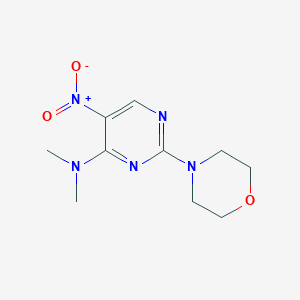![molecular formula C18H25NO2 B6603105 butyl 3-benzyl-3-azabicyclo[3.2.0]heptane-1-carboxylate CAS No. 2241130-87-8](/img/structure/B6603105.png)
butyl 3-benzyl-3-azabicyclo[3.2.0]heptane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butyl 3-benzyl-3-azabicyclo[3.2.0]heptane-1-carboxylate, commonly known as BBAH, is a synthetic organic compound that has been used in a variety of scientific applications, ranging from drug delivery systems to materials science. BBAH is a cyclic, water-soluble carboxylate ester with a molecular weight of approximately 270 g/mol. The compound has an aromatic ring structure, consisting of a benzyl group attached to a seven-membered ring structure. BBAH is an important chemical building block, and its use in chemical synthesis has been extensively studied.
Scientific Research Applications
BBAH has been used in a variety of scientific research applications. It has been used as a drug delivery system for various drugs, such as antibiotics, antivirals, and cancer drugs. BBAH has also been used in the synthesis of polymers, such as polyurethanes and polyesters, and in the synthesis of materials such as carbon nanotubes and graphene. In addition, BBAH has been used in the synthesis of a variety of pharmaceuticals, such as antifungal drugs, anti-inflammatory drugs, and anticancer drugs.
Mechanism of Action
The mechanism of action of BBAH is not well understood. However, it is believed that the compound acts as a proton acceptor, allowing it to interact with a variety of molecules. This interaction can lead to a variety of effects, such as the formation of new compounds, the inhibition of enzyme activity, or the induction of cell death.
Biochemical and Physiological Effects
BBAH has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the metabolism of drugs, such as cytochrome P450 enzymes. In addition, BBAH has been shown to induce apoptosis, or programmed cell death, in a variety of cancer cell lines.
Advantages and Limitations for Lab Experiments
The use of BBAH in laboratory experiments has a number of advantages. It is easily synthesized, and its structure can be easily modified to suit the needs of the experiment. In addition, BBAH is water-soluble, which makes it easy to use in a variety of solutions. However, there are some limitations to its use. BBAH can be toxic to cells, and it can be difficult to control the concentration of the compound in solution.
Future Directions
Future research on BBAH could focus on its use as a drug delivery system, as well as its potential applications in materials science and nanotechnology. In addition, further research could be conducted to explore the mechanism of action of BBAH and its potential toxicity. Finally, research could be conducted to explore the potential applications of BBAH in the synthesis of other compounds, such as polymers and pharmaceuticals.
Synthesis Methods
BBAH can be synthesized using a variety of methods. The most common method is the condensation of benzyl bromide with 2-azabicyclo[3.2.0]heptane-1-carboxylic acid in the presence of a base, such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution reaction, resulting in the formation of the desired product. Other methods of synthesis include the use of anhydrous ammonia, sodium borohydride, and lithium aluminum hydride.
properties
IUPAC Name |
butyl 3-benzyl-3-azabicyclo[3.2.0]heptane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO2/c1-2-3-11-21-17(20)18-10-9-16(18)13-19(14-18)12-15-7-5-4-6-8-15/h4-8,16H,2-3,9-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGPLLZMNHARKKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C12CCC1CN(C2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Butyl 3-benzyl-3-azabicyclo[3.2.0]heptane-1-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl N-({1-[3-(trifluoromethyl)-1H-pyrazol-4-yl]cyclopropyl}methyl)carbamate](/img/structure/B6603042.png)
![N'-hydroxy-2-[(1r,3s)-3-fluorocyclobutyl]ethanimidamide hydrochloride](/img/structure/B6603045.png)



![methyl 2-{benzyl[(1s,3s)-3-aminocyclobutyl]amino}acetate dihydrochloride](/img/structure/B6603073.png)
![1-{[(2,3-dibromophenyl)methyl]sulfanyl}ethan-1-one](/img/structure/B6603081.png)


![2-{[4-(3-bromophenyl)-9-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1-oxa-9-azaspiro[5.5]undecan-4-yl]oxy}acetic acid](/img/structure/B6603115.png)
![2-{[2-(4-bromo-1,3-thiazol-2-yl)-7-{[(9H-fluoren-9-yl)methoxy]carbonyl}-7-azaspiro[3.5]nonan-2-yl]oxy}acetic acid](/img/structure/B6603122.png)

![{1-methoxy-2-[4-(propan-2-yl)phenyl]ethylidene}azanium trifluoromethanesulfonate](/img/structure/B6603129.png)
